![molecular formula C19H21ClN2O2 B2830631 (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-91-7](/img/structure/B2830631.png)
(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound with the molecular formula C19H21ClN2O2 . It has a molecular weight of 344.84 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a butyl chain, which is further connected to a chloro-methylphenyl group through an ether linkage . The benzimidazole ring and the chloro-methylphenyl group are likely to contribute significantly to the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of554.1±50.0 °C and a predicted density of 1.22±0.1 g/cm3 . Its pKa is predicted to be 13.83±0.10 .
Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
A study on the synthesis and fluorescence properties of related compounds highlighted the potential of certain derivatives in coordination with Zn2+, resulting in strong fluorescence. This indicates their utility in developing fluorescent probes for Zn2+ ions, which can have applications in bioimaging and sensing technologies (Zheng Wen-yao, 2012).
Catalytic Applications
Research on molybdenum(VI) complexes with related ligands encapsulated in zeolite Y demonstrated their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulation significantly enhances the catalytic behavior, indicating the potential for industrial applications in green chemistry (M. Ghorbanloo & Ali Maleki Alamooti, 2017).
N-Methylation and Transfer Hydrogenation
Another study reported on the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the role of related compounds in facilitating these reactions. This process underscores the importance of these compounds in organic synthesis, providing a cleaner and cost-effective method for producing N-methylated products and pharmaceutical agents (Naina Sarki et al., 2021).
Antihypertensive Drug Characterization
The crystal structure characterization of losartan, an antihypertensive drug, which shares structural similarities with the compound , was detailed to show the stability of its structure through intermolecular hydrogen bonding. This research provides insights into the drug's molecular interactions and stability, which are crucial for its efficacy and formulation (L. Tessler & I. Goldberg, 2004).
Corrosion Inhibition
A study on the corrosion inhibition of carbon steel in an acid medium by imidazole-based molecules, including derivatives similar to the compound of interest, demonstrated their effectiveness in protecting against corrosion. This application is significant in extending the lifespan of metal components in industrial settings (S. Costa et al., 2021).
Propriétés
IUPAC Name |
[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-12-15(8-9-16(14)20)24-11-5-4-10-22-18-7-3-2-6-17(18)21-19(22)13-23/h2-3,6-9,12,23H,4-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIVAWXCPMANBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2830548.png)
![3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2830549.png)


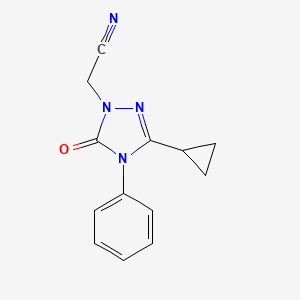
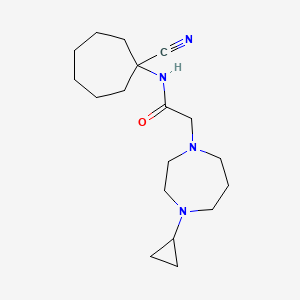
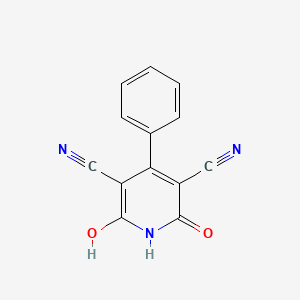
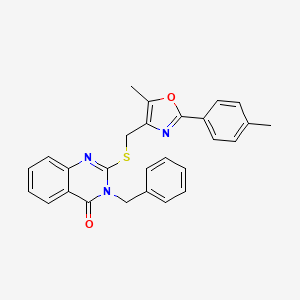

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2830565.png)
![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2830566.png)
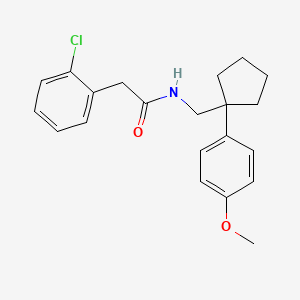
![4-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2830570.png)
